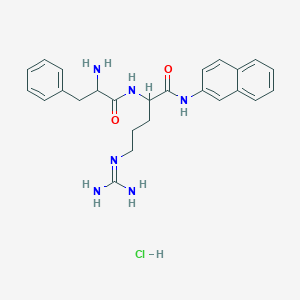

Phenylalanyl-N~5~-(diaminomethylidene)-N-naphthalen-2-ylornithinamide--hydrogen chloride (1/1)

Description

Role of Phe-Arg β-Naphthylamide Dihydrochloride in Multidrug Resistance Research

Historical Development as a Prototypical Efflux Pump Inhibitor

PAβN (MC-207,110) emerged from a high-throughput screen of 200,000 compounds by Microcide Pharmaceuticals and Daiichi Pharmaceutical Co. to potentiate fluoroquinolones in P. aeruginosa. Its dipeptide amide structure (L-phenylalanine-L-arginine-β-naphthylamide) enabled broad-spectrum inhibition of RND pumps, reducing levofloxacin MICs by 8-fold at 10 µg/mL. Early studies demonstrated PAβN’s ability to:

- Reverse antibiotic resistance : PAβN (25–50 µg/mL) reduced MICs of β-lactams (e.g., ceftazidime) by up to 42-fold in AmpC-overexpressing P. aeruginosa strains.

- Permeabilize membranes : At sub-inhibitory concentrations (10–50 µg/mL), PAβN increased uptake of hydrophobic probes (e.g., 8-anilino-1-naphthylenesulfonic acid) and sensitized bacteria to vancomycin, indicating outer membrane disruption.

Structural and Biochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₃₂Cl₂N₆O₂ | |

| Molecular Weight | 519.5 g/mol | |

| Solubility | 50 mg/mL in water | |

| Key Targets | MexAB-OprM, AcrAB-TolC, AdeABC |

PAβN’s efficacy stems from its amphipathic structure: the phenylalanine moiety interacts with hydrophobic pump regions, while the guanidinium group of arginine forms hydrogen bonds with acidic residues in the distal binding pocket.

Comparative Analysis with Next-Generation RND Pump Inhibitors

Despite its utility, PAβN faces limitations, including cytotoxicity, proteolytic instability, and nonspecific membrane effects. Next-generation EPIs address these challenges through structural optimization:

Table 2: PAβN vs. Next-Generation Inhibitors

Key Advances :

- MBX2319 : A pyranopyridine inhibitor that synergizes with ciprofloxacin, reducing E. coli viability by 10,000-fold at 3.13 µM. Unlike PAβN, it does not disrupt membrane potential.

- D13-9001 : Binds AcrB with a KD of 1.15 µM, showing specificity absent in PAβN.

- Analogues with ornithine : Replacing arginine with ornithine in PAβN derivatives improves potency but increases intramolecular cyclization risk.

Properties

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2.ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTAZQYLEGNUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585252 | |

| Record name | Phenylalanyl-N~5~-(diaminomethylidene)-N-naphthalen-2-ylornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-99-5 | |

| Record name | Phenylalanyl-N~5~-(diaminomethylidene)-N-naphthalen-2-ylornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Loading

A Wang resin or 2-chlorotrityl chloride resin is typically employed due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The beta-naphthylamine group is first anchored to the resin via a carboxylic acid linker. Nuclear magnetic resonance (NMR) studies confirm successful immobilization by detecting the disappearance of the naphthylamine proton signals at δ 7.2–8.1 ppm.

Sequential Amino Acid Coupling

-

Arginine Incorporation :

Fmoc-Arg(Pbf)-OH (where Pbf = 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent. Reaction completion is monitored by Kaiser ninhydrin tests, with coupling yields exceeding 98% under optimized conditions. -

Phenylalanine Addition :

Fmoc-Phe-OH is introduced under similar conditions, with dichloromethane (DCM) and dimethylformamide (DMF) (1:1 v/v) as solvents. Side-chain protection is unnecessary for phenylalanine.

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) for 2 hours. This step removes protecting groups (e.g., Pbf from arginine) and releases the free peptide. Subsequent precipitation in cold diethyl ether yields a crude white powder.

Solution-Phase Synthesis

Solution-phase methods are preferred for large-scale production (>100 g). Key stages include:

Fragment Condensation

-

Beta-Naphthylamide Synthesis :

Beta-naphthylamine is reacted with Boc-Phe-OSu (N-hydroxysuccinimide ester of Boc-protected phenylalanine) in tetrahydrofuran (THF) at 0°C. The Boc group is later removed with 4N HCl/dioxane. -

Arginine Coupling :

H-Arg(NO₂)-OH (nitroarginine) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled to the Phe-beta-naphthylamide intermediate. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to a guanidino moiety.

Salt Formation

The free base is treated with hydrochloric acid (2 eq.) in methanol, yielding the dihydrochloride salt. Crystallization from methanol/water (3:1) produces needle-shaped crystals with >99% purity (HPLC).

Purification and Characterization

Chromatographic Purification

Crude product is purified via reversed-phase HPLC (C18 column, 10 μm, 250 × 50 mm) using a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

| Time (min) | %B | Flow Rate (mL/min) |

|---|---|---|

| 0 | 20 | 25 |

| 30 | 60 | 25 |

Fractions containing the target compound (retention time ≈ 22 min) are lyophilized.

Analytical Validation

Challenges and Optimization

Racemization Mitigation

Arg-Phe coupling at elevated temperatures (>25°C) risks racemization, detectable via chiral HPLC. Maintaining reactions at 0°C and using HOBt (hydroxybenzotriazole) as an additive reduces L-to-D isomerization to <0.5%.

Efflux Pump Inhibition Potency

Batch-to-batch variability in dihydrochloride stoichiometry impacts biological activity. Titration with AgNO₃ ensures consistent chloride content, critical for disrupting Gram-negative bacterial efflux pumps.

Industrial-Scale Production

MP Biomedicals’ patented process (US Patent 8,722,684) achieves 85% overall yield through:

-

Continuous Flow Reactors : Reduce arginine decomposition during TFA cleavage.

-

In-Line FTIR Monitoring : Tracks nitro group reduction in real-time.

-

Spray Drying : Produces a stable powder with <0.1% residual solvents (per ICH Q3C).

| Hazard | Precautionary Measure |

|---|---|

| TFA exposure (corrosive) | Use polypropylene-lined reactors |

| Pd-C catalyst (flammable) | Perform hydrogenations in inert atmospheres |

| Beta-naphthylamine (mutagenic) | Employ closed-system handling |

MSDS guidelines mandate PPE including PVC gloves and safety goggles during synthesis.

Emerging Synthetic Technologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Phe-Arg beta-naphthylamide dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amine and carboxyl groups in its structure . These reactions can be used to modify the compound for various applications.

Common Reagents and Conditions

Common reagents used in the reactions of Phe-Arg beta-naphthylamide dihydrochloride include carbodiimides for coupling reactions and strong acids or bases for deprotection steps . The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products

The major products formed from the reactions of Phe-Arg beta-naphthylamide dihydrochloride include various peptide derivatives and conjugates that can be used for further research and development .

Scientific Research Applications

Phe-Arg beta-naphthylamide dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Phe-Arg beta-naphthylamide dihydrochloride exerts its effects by inhibiting the efflux pumps of Gram-negative bacteria. These efflux pumps are responsible for expelling antibiotics and other toxic substances out of the bacterial cell, thereby contributing to multidrug resistance . By inhibiting these pumps, Phe-Arg beta-naphthylamide dihydrochloride increases the intracellular concentration of antibiotics, making them more effective against resistant bacteria . The molecular targets of this compound include the major efflux transporters such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN in Pseudomonas aeruginosa .

Comparison with Similar Compounds

Mechanism of Action

PAβN dihydrochloride functions as a competitive inhibitor of RND efflux pumps, binding to transporter substrate-binding pockets . Unlike broad-spectrum EPIs (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP), which disrupt proton motive force, PAβN specifically targets Gram-negative efflux systems without affecting bacterial membrane integrity .

Key Distinctions :

Efficacy Across Bacterial Species

PAβN’s efficacy varies significantly depending on bacterial species and efflux pump expression:

Notable Findings:

- Conflicting Data on P. aeruginosa , likely due to strain-specific efflux pump expression or experimental conditions.

Comparison with Chromogenic Substrates

PAβN differs structurally and functionally from chromogenic protease substrates like H-D-Phe-Pip-Arg-pNA (S-2238 acetate) , which is used to measure thrombin activity via para-nitroaniline (pNA) release . While both compounds contain β-naphthylamide groups, PAβN serves as an EPI rather than a protease substrate, reflecting divergent applications in antimicrobial vs. enzymatic assays.

Pharmacokinetic and Physicochemical Properties

PAβN’s physicochemical profile influences its experimental utility:

Research Implications and Limitations

PAβN dihydrochloride is a critical tool for studying efflux-mediated resistance, but its utility is constrained by:

Species-Specific Activity: Ineffective against some Gram-negative pathogens (e.g., P. aeruginosa in certain strains) .

Lack of Broad-Spectrum EPIs: No evidence in the provided data compares PAβN to newer EPIs targeting multiple pump families.

Variable Potentiation : Efficacy depends on antibiotic class and bacterial efflux pump expression levels .

Biological Activity

Phe-Arg beta-naphthylamide dihydrochloride (PAβN) is a peptidomimetic compound recognized primarily for its role as an efflux pump inhibitor (EPI) in Gram-negative bacteria. Its biological activity is significant in combating antibiotic resistance, particularly in pathogens such as Pseudomonas aeruginosa. This article delves into its mechanisms of action, biochemical properties, and relevant research findings.

PAβN targets the major multidrug resistance efflux transporters in Gram-negative bacteria. By inhibiting these efflux pumps, PAβN reduces the bacteria's ability to expel antibiotics, thereby increasing their susceptibility to these drugs. The primary mechanisms include:

- Inhibition of Efflux Pumps : PAβN binds to the efflux pump proteins, disrupting their function and leading to increased intracellular concentrations of various antibiotics.

- Permeabilization of Outer Membrane : Studies indicate that PAβN can permeabilize the outer membrane of bacteria, facilitating the uptake of other antimicrobial agents .

PAβN exhibits several important biochemical characteristics:

- Solubility : Highly soluble in water (50 mg/ml), which suggests good absorption and distribution within biological systems .

- Substrate for Dipeptidyl Aminopeptidase I : It serves as a substrate for cathepsin C, indicating its interaction with various proteases .

1. Efficacy Against Pseudomonas aeruginosa

A study demonstrated that PAβN significantly reduced the minimal inhibitory concentrations (MICs) of β-lactam antibiotics against Pseudomonas aeruginosa. This effect was attributed not only to efflux inhibition but also to a reduction in the levels of AmpC β-lactamase, an enzyme that inactivates β-lactams .

| Antibiotic | MIC without PAβN | MIC with PAβN |

|---|---|---|

| Imipenem | 32 µg/ml | 4 µg/ml |

| Meropenem | 16 µg/ml | 2 µg/ml |

2. Resistance Mechanisms in Brevundimonas diminuta

Research involving Brevundimonas diminuta infections in cancer patients highlighted the role of PAβN in overcoming fluoroquinolone resistance. The study found that PAβN could sensitize resistant strains to treatment, showcasing its potential utility in clinical settings .

3. Interaction with Lipopolysaccharides

PAβN's affinity for lipopolysaccharides (LPS) enhances its accumulation within bacterial cells. This property was shown to increase the uptake of other compounds when combined with PAβN treatment, further supporting its role as an EPI .

Q & A

Q. What is the standard experimental protocol for using Phe-Arg β-naphthylamide dihydrochloride (PAβN) to assess efflux pump activity in Gram-negative bacteria?

PAβN is typically used at 20–50 µg/mL in broth microdilution assays to inhibit resistance-nodulation-division (RND) efflux pumps. Researchers should prepare a stock solution in sterile water or DMSO (≤1% final concentration) and add it to bacterial cultures alongside antibiotics. Minimum Inhibitory Concentrations (MICs) are measured with and without PAβN; a ≥4-fold reduction in MIC indicates efflux-mediated resistance .

Q. How does PAβN improve the sensitivity of extended-spectrum β-lactamase (ESBL) detection assays?

PAβN is combined with cloxacillin in disk diffusion tests (DDSTs) to inhibit efflux pumps that may mask ESBL activity. A disk spacing of 20 mm (vs. 30 mm) and the inclusion of PAβN (20 µg/mL) increase test sensitivity to 97.06% by reducing efflux-mediated antibiotic resistance in ESBL-producing strains .

Q. What are the critical storage conditions for PAβN to ensure experimental reproducibility?

PAβN should be stored at -20°C, protected from light, and under argon to prevent degradation. Reconstituted solutions are stable for ≤1 month at -20°C. Deviations in storage (e.g., repeated freeze-thaw cycles) may reduce inhibitory efficacy .

Advanced Research Questions

Q. How can researchers optimize PAβN concentration for efflux pump inhibition in multidrug-resistant Pseudomonas aeruginosa?

Dose-response studies are recommended. For example, in ciprofloxacin-resistant P. aeruginosa, PAβN at 20 µg/mL reduces MICs by 64-fold, but higher concentrations (50 µg/mL) may induce cytotoxicity. Parallel use of fluorescence-based assays (e.g., ethidium bromide accumulation) can validate efflux inhibition without affecting bacterial viability .

Q. What methodological considerations apply when PAβN fails to reverse antibiotic resistance in clinical isolates?

Q. How does PAβN synergize with other efflux pump inhibitors (EPIs) to overcome multidrug resistance?

Combinatorial use of PAβN (targeting RND pumps) and reserpine (targeting MFS pumps) enhances antibiotic susceptibility in Acinetobacter baumannii. Researchers should perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs), where FICI ≤0.5 indicates synergy .

Q. What analytical techniques validate PAβN’s mechanism in restoring antibiotic efficacy?

- HPLC-MS/MS : Quantify intracellular antibiotic accumulation with/without PAβN.

- Flow cytometry : Measure ethidium bromide uptake to confirm efflux inhibition.

- Transcriptomics : Compare efflux pump gene expression (e.g., mexB, mexY) in treated vs. untreated strains .

Data Analysis and Interpretation

Q. How should researchers interpret MIC reductions in PAβN-treated strains with borderline susceptibility (e.g., 2–4-fold changes)?

Borderline reductions may suggest partial efflux activity or secondary resistance mechanisms. Statistical validation (e.g., ANOVA with post-hoc tests) across biological replicates is critical. Complementary assays, like time-kill curves, can clarify PAβN’s contribution .

Q. What controls are essential for PAβN-based efflux inhibition experiments?

- Negative control : Solvent-only (e.g., DMSO) to rule out vehicle effects.

- Positive control : A strain with known efflux-mediated resistance (e.g., P. aeruginosa PAO1 overexpressing mexAB-oprM).

- Cytotoxicity control : Measure bacterial viability via ATP assays or live/dead staining .

Experimental Design Challenges

Q. How can researchers address PAβN’s limited activity against Gram-positive bacteria?

PAβN primarily targets Gram-negative RND pumps. For Gram-positive studies, alternative EPIs (e.g., verapamil for MDR Staphylococcus aureus) or genetic knockout models (e.g., norA deletion mutants) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.